molecular formula C13H11NO B126310 3-methyl-9H-carbazol-2-ol CAS No. 24224-30-4

3-methyl-9H-carbazol-2-ol

Cat. No.: B126310
CAS No.: 24224-30-4
M. Wt: 197.23 g/mol
InChI Key: ZLOJFAGTWDOURE-UHFFFAOYSA-N
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Description

3-Methyl-9H-carbazol-2-ol is an organic compound belonging to the class of carbazoles, which are nitrogen-containing heterocyclic aromatic compounds. This compound is characterized by a carbazole core with a hydroxyl group at the 2-position and a methyl group at the 3-position. Carbazoles are known for their photochemical and thermal stability, as well as their good hole-transport ability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-9H-carbazol-2-ol typically involves the functionalization of the carbazole core. One common method is the Friedel-Crafts alkylation of carbazole with methylating agents, followed by hydroxylation at the 2-position. The reaction conditions often involve the use of strong acids or bases as catalysts and high temperatures to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-9H-carbazol-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-9H-carbazol-2-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-9H-carbazol-2-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-methyl-9H-carbazol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-8-6-10-9-4-2-3-5-11(9)14-12(10)7-13(8)15/h2-7,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOJFAGTWDOURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392684
Record name 3-methyl-9H-carbazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxy-3-methyl-9H-carbazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033455
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24224-30-4
Record name 3-Methyl-9H-carbazol-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24224-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methyl-9H-carbazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-3-methyl-9H-carbazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033455
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

245 - 246 °C
Record name 2-Hydroxy-3-methyl-9H-carbazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033455
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the connection between 3-methyl-9H-carbazol-2-ol and inflammation?

A1: While the provided research article focuses on 1-ethoxy-3-methyl-9H-carbazol-2-ol, a derivative of this compound, it offers valuable insight. The study demonstrates that this derivative, along with other carbazole alkaloids isolated from Murraya tetramera C.C. Huang, exhibits potent inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells []. Microglia are cells in the central nervous system that play a crucial role in the inflammatory response, and NO is a key signaling molecule involved in inflammation. This finding suggests that this compound derivatives, and potentially the compound itself, could possess anti-inflammatory properties by interfering with NO production in inflammatory pathways.

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